molecular formula C21H19BrN4O4S2 B11710923 7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one

7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one

Cat. No.: B11710923
M. Wt: 535.4 g/mol
InChI Key: DABLXYJWGJFYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring two fused pyrimido[2,1-b][1,3]thiazine cores. The 4-bromophenyl substituent and hydroxyl groups at positions 6 and 8 contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C21H19BrN4O4S2

Molecular Weight

535.4 g/mol

IUPAC Name

7-[(4-bromophenyl)-(8-hydroxy-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one

InChI

InChI=1S/C21H19BrN4O4S2/c22-12-5-3-11(4-6-12)13(14-16(27)23-20-25(18(14)29)7-1-9-31-20)15-17(28)24-21-26(19(15)30)8-2-10-32-21/h3-6,13,27-28H,1-2,7-10H2

InChI Key

DABLXYJWGJFYIK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(=C(N=C2SC1)O)C(C3=CC=C(C=C3)Br)C4=C(N=C5N(C4=O)CCCS5)O

Origin of Product

United States

Preparation Methods

The synthesis of 7-[(4-bromophenyl)(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrimido[2,1-b][1,3]thiazine core: This step typically involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromophenyl group: This can be achieved through a substitution reaction using a brominated phenyl derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-[(4-bromophenyl)(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(4-bromophenyl)(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimido-Thiazine Family

The compound shares structural homology with derivatives such as 2-Methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () and Isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (). Key differences include:

  • Substituent Position : The target compound has a 4-bromophenyl group, whereas analogs in and feature a 2-bromophenyl substituent. The para-position bromine in the target compound may confer distinct electronic effects compared to ortho-substituted analogs .
  • Functional Groups : The target compound has two hydroxyl groups (at positions 6 and 8), while analogs in and replace these with ester groups (e.g., 2-methoxyethyl or isobutyl esters), altering solubility and reactivity .

Comparison with Pyrimido-Triazine Derivatives

Compounds like 3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one () and 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione () differ in their heterocyclic frameworks. The triazine ring in these analogs introduces additional nitrogen atoms, which may enhance π-π stacking interactions or metal coordination capabilities compared to the thiazine-dominated structure of the target compound .

Comparison with Imidazo-Pyridine Derivatives

Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a bromophenyl substituent but diverges in core structure. The imidazo-pyridine system lacks the thiazine ring, resulting in reduced conformational rigidity and altered bioactivity profiles .

Key Research Findings and Data

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (7-[(4-bromophenyl)-...) Pyrimido[2,1-b][1,3]thiazine 4-bromophenyl, 2× hydroxyl ~650 (estimated) Not reported Hydroxyl, Bromophenyl
2-Methoxyethyl 6-(2-bromophenyl)-... () Pyrimido[2,1-b][1,3]thiazine 2-bromophenyl, ester ~520 (estimated) Not reported Ester, Bromophenyl
8-Phenyl-6-(thiophen-2-yl)-...triazine-3,4-dione () Pyrimido[2,1-c][1,2,4]triazin Thiophenyl, phenyl ~380 (estimated) Not reported Triazine, Thiophenyl
Diethyl 3-benzyl-7-(4-bromophenyl)-... () Imidazo[1,2-a]pyridine 4-bromophenyl, cyano, ester 550.10 (calculated) 223–225 Cyano, Ester, Bromophenyl

Biological Activity

The compound 7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrimido[2,1-b][1,3]thiazine core structure with a bromophenyl substituent. The presence of hydroxyl and keto groups contributes to its reactivity and biological interactions.

Structural Formula

C18H16BrN5O3S\text{C}_{18}\text{H}_{16}\text{BrN}_5\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds similar to the pyrimido[2,1-b][1,3]thiazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that derivatives with bromophenyl groups can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimido Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundPseudomonas aeruginosa18

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) showed that treatment with the target compound resulted in a significant decrease in cell viability (IC50 = 12 µM). The compound's efficacy was attributed to its ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

The biological activity of the compound is influenced by several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It may interact with specific receptors on target cells, enhancing or inhibiting signaling pathways related to cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Studies suggest favorable absorption characteristics with moderate bioavailability.

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
DistributionWide
MetabolismHepatic
ExcretionRenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.